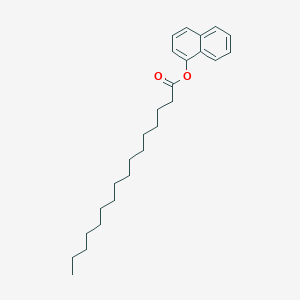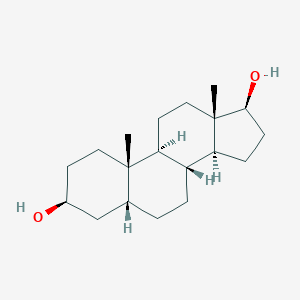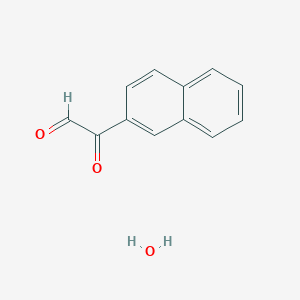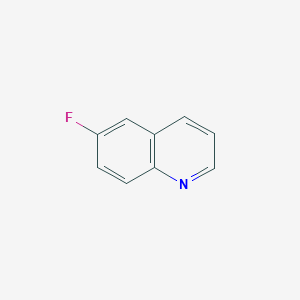
alpha-NAPHTHYL PALMITATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-NAPHTHYL PALMITATE is an organic compound that belongs to the class of esters. It is formed by the esterification of naphthalen-1-ol with hexadecanoic acid. This compound is characterized by its aromatic naphthalene ring and a long aliphatic chain, making it a unique molecule with diverse properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
alpha-NAPHTHYL PALMITATE can be synthesized through the esterification reaction between naphthalen-1-ol and hexadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane. The water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of naphthalen-1-yl hexadecanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
alpha-NAPHTHYL PALMITATE undergoes various chemical reactions, including:
Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form naphthoquinones.
Reduction: The ester group can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Naphthalen-1-ol and hexadecanoic acid.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
alpha-NAPHTHYL PALMITATE has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of naphthalen-1-yl hexadecanoate involves its interaction with biological membranes due to its amphiphilic nature. The long aliphatic chain allows it to integrate into lipid bilayers, while the aromatic ring can interact with membrane proteins and other aromatic compounds. This dual interaction can disrupt membrane integrity and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-yl hexadecanoate: Similar structure but with the ester linkage at the 2-position of the naphthalene ring.
Phenyl hexadecanoate: Contains a phenyl ring instead of a naphthalene ring.
Naphthalen-1-yl octadecanoate: Similar structure but with an octadecanoic acid moiety instead of hexadecanoic acid.
Uniqueness
alpha-NAPHTHYL PALMITATE is unique due to its specific ester linkage at the 1-position of the naphthalene ring, which can influence its reactivity and interaction with biological systems. The combination of an aromatic ring and a long aliphatic chain also imparts distinct physical and chemical properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
naphthalen-1-yl hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-26(27)28-25-21-17-19-23-18-15-16-20-24(23)25/h15-21H,2-14,22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKVKXNIMLQHPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935852 |
Source


|
| Record name | Naphthalen-1-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6699-37-2, 15806-43-6 |
Source


|
| Record name | Naphthyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalen-1-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)
![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)






